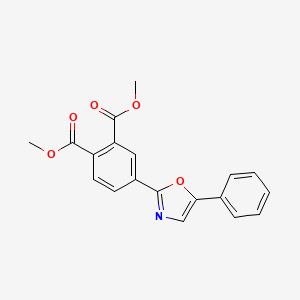

dimethyl 4-(5-phenyl-1,3-oxazol-2-yl)phthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to dimethyl 4-(5-phenyl-1,3-oxazol-2-yl)phthalate often involves complex reactions to introduce the oxazolyl group into the phthalate structure. While the specific synthesis of this compound was not directly found, related processes include the synthesis of tetra-substituted zinc phthalocyanines and various phthalocyanine derivatives, demonstrating a wide range of chemical manipulations to achieve desired substituents on phthalate or phthalocyanine cores (Ziminov et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds typically features intricate arrangements, such as zinc phthalocyanines, where the nature of linker heteroatoms significantly affects their photophysical and photochemical properties. These structures are characterized using advanced spectroscopic techniques, indicating the importance of precise structural configurations for their chemical behavior (Ziminov et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often aim to modify the phthalate core or introduce functional groups that alter the compound's physical and chemical properties. For instance, reactions may include nucleophilic substitution, cyclization, and the introduction of heteroatoms, significantly impacting their functionality and potential applications (Zhang et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and aggregation behavior, are crucial for understanding the application scope of these compounds. Studies have shown that properties like solvatochromic effects and aggregation behavior in various solvents can be significantly influenced by the molecular structure, indicating the importance of tailored synthesis for specific applications (Ziminov et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for practical applications. The introduction of different substituents, such as the oxazolyl group, can dramatically alter these properties, affecting everything from photophysical behaviors to potential catalytic activities (Ziminov et al., 2020).

Applications De Recherche Scientifique

Catalysts for Carbon-Carbon Bond Formation

Oxazoline derivatives, such as those discussed by Fossey and Richards (2004), have been synthesized and applied as catalysts in carbon-carbon bond formation. These compounds, including 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN pincer complexes, demonstrate the utility of oxazoline-containing compounds in facilitating complex organic synthesis reactions, suggesting potential applications for dimethyl 4-(5-phenyl-1,3-oxazol-2-yl)phthalate in catalysis (Fossey & Richards, 2004).

Synthesis and Characterization of Novel Compounds

Research by Mosaddegh and Hassankhani (2011) on the synthesis of 2H-indazolo[2,1-b]-phthalazine-triones through a one-pot, four-component reaction showcases the versatility of phthalate derivatives in synthesizing novel compounds. This highlights the potential of dimethyl 4-(5-phenyl-1,3-oxazol-2-yl)phthalate in creating new chemical entities with possible applications in medicinal chemistry and material science (Mosaddegh & Hassankhani, 2011).

Environmental and Health Studies

A significant area of research related to phthalates focuses on their environmental impact and potential health effects. Studies on the degradation of phthalates, such as dimethyl phthalate (DMP), in various conditions provide insights into the environmental persistence and removal strategies for these compounds. For example, research by Wang et al. (2014) explores the degradation of DMP in solutions and soil slurries by persulfate, offering valuable information on mitigating the environmental impact of phthalate esters (Wang, Deng, & Yang, 2014).

Safety and Hazards

Orientations Futures

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that the study of oxazole derivatives will continue to be an important area of research in the future.

Propriétés

IUPAC Name |

dimethyl 4-(5-phenyl-1,3-oxazol-2-yl)benzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-23-18(21)14-9-8-13(10-15(14)19(22)24-2)17-20-11-16(25-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWPDRLLYIRAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(5-phenyl-1,3-oxazol-2-yl)benzene-1,2-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)

![methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5507311.png)

![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5507318.png)

![4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5507321.png)

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5507356.png)

![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)

![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)

![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)